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Compound of Interest

Compound Name:
N,N-dimethylpyrimidine-5-

carboxamide

Cat. No.: B8755193

Get Quote

Core Identity & Medicinal Chemistry Applications

Executive Summary
-Dimethylpyrimidine-5-carboxamide is a critical heterocyclic building block and a "privileged
scaffold" in modern drug discovery. Characterized by an electron-deficient pyrimidine ring
coupled to a polar dimethylamide moiety, this molecule serves as a robust fragment for
Fragment-Based Drug Discovery (FBDD). Its structural motifs are frequently observed in kinase
inhibitors (targeting the ATP-binding hinge region) and modulators of metabolic enzymes like
Nicotinamide N-methyltransferase (NNMT).

This guide provides a definitive technical profile of the molecule, including validated chemical

identifiers, synthetic protocols, and physicochemical properties essential for lead optimization.

Chemical Identity & Digital Representation
Precise digital interoperability is required for cheminformatics workflows. The following

identifiers are validated for database integration.
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Identifier Type String / Value Context

IUPAC Name -dimethylpyrimidine-5-

carboxamide
Official Nomenclature

CAS Registry Number 98405-54-0 Commercial/Regulatory

Canonical SMILES CN(C)C(=O)c1cncnc1
2D Topology (Machine

Learning)

Isomeric SMILES CN(C)C(=O)C1=CN=CN=C1 Aromaticity Specified

InChI String

InChI=1S/C7H9N3O/c1-

10(2)7(11)6-3-8-5-9-4-6/h3-

5H,1-2H3

Standard IUPAC Hash

InChIKey
UZWDCQSDERBNIV-

UHFFFAOYSA-N

Fixed-Length Hash for

Database Keys

Molecular Formula Stoichiometry

Molecular Weight 151.17 g/mol
Mass Spectrometry (M+H:

152.[1][2][3][4]17)

Physicochemical Profile & Drug-Likeness
Understanding the electronic and physical behavior of this scaffold is vital for predicting ADME

(Absorption, Distribution, Metabolism, Excretion) properties.

Electronic Distribution
The pyrimidine ring is a

-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 exert a strong
electron-withdrawing effect, making the ring susceptible to nucleophilic attack but resistant to
electrophilic substitution.

C5 Position: The 5-position is the least electron-deficient carbon on the ring, making it the

ideal vector for attaching the carboxamide group without destabilizing the ring system.

Amide Functionality: The
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-dimethyl group acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks
hydrogen bond donors. This improves membrane permeability compared to primary amides.

Calculated Properties (In Silico)
Property Value Implication

cLogP ~0.2 - 0.5
Highly hydrophilic; ideal for

fragment merging.

TPSA ~46 Å²

Excellent passive membrane

permeability (Rule of 5

compliant).

H-Bond Donors 0 Reduces non-specific binding.

H-Bond Acceptors 3
Key interactions with Ser/Thr

residues in protein pockets.

Synthetic Methodology
High-purity synthesis is required for biological assay validation. Two primary routes are

established: Acid Chloride Activation (Scale-up) and Coupling Agent Activation

(Discovery/Library).

Route A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram synthesis due to cost-efficiency and simplified

purification.

Protocol:

Activation: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl

chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution

ceases.

Concentration: Remove solvent in vacuo to isolate the crude acid chloride (hygroscopic

solid).
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Amidation: Re-dissolve in DCM. Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 eq) and

triethylamine (2.0 eq) dropwise.

Workup: Wash with sat.

, brine, and dry over

.

Route B: HATU-Mediated Coupling (Discovery)
Preferred for parallel synthesis or when avoiding harsh chlorinating agents.

Protocol:

Dissolution: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in DMF (0.1 M).

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the OAt-active

ester.

Coupling: Add dimethylamine hydrochloride (1.2 eq). Stir at RT for 4–16 hours.

Purification: Direct injection onto preparative HPLC (Reverse Phase C18, Water/Acetonitrile

gradient).

Synthetic Workflow Diagram
The following diagram illustrates the decision logic and process flow for synthesizing this

scaffold.

Pyrimidine-5-carboxylic Acid Scale Requirement?

Activation: (COCl)2 / DMF cat.
>10g (Scale-up)

Coupling: HATU / DIPEA

<100mg (Library)

Intermediate: Acid Chloride Amidation: HN(Me)2 / Et3N

N,N-dimethylpyrimidine-5-carboxamide
One-Pot Amidation: HN(Me)2

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8755193/docs?utm_src=pdf-body-img#technical-monograph-dimethylpyrimidine-5-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8755193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Comparative synthetic pathways for N,N-dimethylpyrimidine-5-carboxamide based

on scale.

Medicinal Chemistry Applications
This molecule is rarely a drug in isolation but acts as a critical pharmacophore.

Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule is screened against targets using NMR or Surface Plasmon Resonance

(SPR).

Vector Analysis: The C2 and C4/C6 positions of the pyrimidine ring offer vectors for

"growing" the fragment.

Hinge Binding: In kinase inhibitors, the N1 and N3 atoms of the pyrimidine often interact with

the hinge region of the ATP binding pocket via hydrogen bonding.

Bioisosterism
The pyrimidine-5-carboxamide moiety is often used as a bioisostere for:

Pyridine-3-carboxamides (Nicotinamides): To lower pKa and improve metabolic stability.

Phenyl-carboxamides: To increase solubility and reduce lipophilicity (lowering LogP).

Biological Logic Diagram
The mechanism of action for derivatives of this scaffold (e.g., in NNMT inhibition) involves

competition with the cofactor SAM or the substrate Nicotinamide.
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Stabilization

Click to download full resolution via product page

Caption: Pharmacological interaction logic of the pyrimidine-5-carboxamide scaffold within a

target binding pocket.

Analytical Characterization
To validate the synthesis of N,N-dimethylpyrimidine-5-carboxamide, the following spectral

data should be observed.

1H NMR (400 MHz, DMSO-d6):

9.20 (s, 1H, H-2): The proton between the two nitrogens is highly deshielded.

8.90 (s, 2H, H-4, H-6): The equivalent protons adjacent to the amide.
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3.00 (s, 3H,

) and

2.95 (s, 3H,

): Distinct singlets due to restricted rotation around the amide bond (rotamers).

LC-MS:

Retention time: Early eluting (polar).

Ionization: Strong

peak at 152.1 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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